molecular formula C30H24N4OS B11504550 (4-ethyl-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)(phenyl)methanone

(4-ethyl-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)(phenyl)methanone

Cat. No.: B11504550
M. Wt: 488.6 g/mol
InChI Key: PXOFICOKCHPNOB-UHFFFAOYSA-N
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Description

(4-ethyl-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl)(phenyl)methanone is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage

Preparation Methods

The synthesis of (4-ethyl-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl)(phenyl)methanone involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Phthalazine Ring: The initial step involves the synthesis of the phthalazine ring, which can be achieved through the reaction of hydrazine with phthalic anhydride.

    Introduction of the Thiadiazole Ring: The next step involves the formation of the thiadiazole ring by reacting the phthalazine derivative with thiosemicarbazide under acidic conditions.

    Spiro Linkage Formation: The spiro linkage is formed by reacting the intermediate with an appropriate phenyl derivative under controlled conditions.

    Final Functionalization:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

(4-ethyl-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: Condensation reactions can occur, leading to the formation of larger, more complex molecules.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(4-ethyl-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl)(phenyl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: Due to its unique structure, the compound is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used in biological studies to understand its interactions with various biomolecules and its potential as a biochemical probe.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (4-ethyl-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes, interaction with DNA or RNA, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

(4-ethyl-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl)(phenyl)methanone can be compared with other spiro compounds, such as:

    Spiro[indoline-3,4’-piperidine]: Known for its pharmacological activities, including antipsychotic and analgesic effects.

    Spiro[cyclohexane-1,2’-oxirane]: Used in materials science for its unique structural properties.

    Spiro[fluorene-9,9’-xanthene]: Explored for its applications in organic electronics and photonics.

The uniqueness of (4-ethyl-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl)(phenyl)methanone lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C30H24N4OS

Molecular Weight

488.6 g/mol

IUPAC Name

(4'-ethyl-2',4-diphenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl)-phenylmethanone

InChI

InChI=1S/C30H24N4OS/c1-2-27-25-20-12-13-21-26(25)30(33(31-27)23-16-8-4-9-17-23)34(24-18-10-5-11-19-24)32-29(36-30)28(35)22-14-6-3-7-15-22/h3-21H,2H2,1H3

InChI Key

PXOFICOKCHPNOB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2(C3=CC=CC=C31)N(N=C(S2)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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